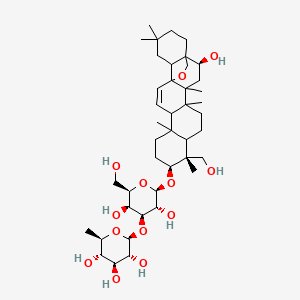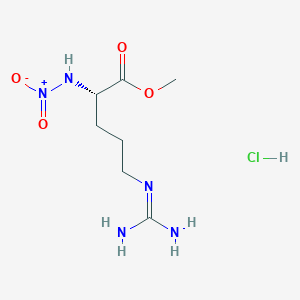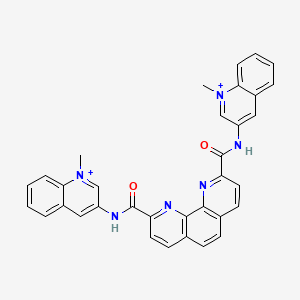
3-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRD7586 is a cell-permeable small-molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9), a widely used enzyme in CRISPR gene-editing technology. It is known for being the smallest anti-CRISPR inhibitor discovered to date . The compound has a molecular weight of 407.89 g/mol and a chemical formula of C₁₇H₁₄ClN₃O₃S₂ .
Méthodes De Préparation
BRD7586 is synthesized through a series of chemical reactions involving the coupling of various intermediates. The synthetic route typically involves the following steps:
Formation of the thiazole ring: This is achieved by reacting 4-chlorobenzenesulfonyl chloride with 2-aminothiazole.
Coupling with pyridine derivative: The thiazole intermediate is then coupled with a pyridine derivative to form the final product.
the synthesis generally follows standard organic chemistry protocols involving purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
BRD7586 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
BRD7586 has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the inhibition of SpCas9, providing insights into the development of more efficient gene-editing technologies.
Biology: The compound is employed in cellular studies to enhance the specificity of CRISPR-Cas9 systems, reducing off-target effects.
Medicine: BRD7586 has potential therapeutic applications in gene therapy, where precise gene editing is crucial.
Mécanisme D'action
BRD7586 exerts its effects by selectively inhibiting SpCas9. It binds to the enzyme and prevents it from interacting with its target DNA, thereby blocking the gene-editing process. This inhibition enhances the specificity of SpCas9 by reducing off-target effects, making it a valuable tool for precise genome editing .
Comparaison Avec Des Composés Similaires
BRD7586 is unique due to its small size and high potency as an anti-CRISPR agent. Similar compounds include:
BRD0539: Another anti-CRISPR molecule, but BRD7586 is reported to be twice as potent.
Diazirine-BRD7586: A derivative of BRD7586 with a diazirine group, used for photo-crosslinking studies.
These compounds share similar mechanisms of action but differ in their potency and specific applications.
Propriétés
Formule moléculaire |
C17H14ClN3O3S2 |
|---|---|
Poids moléculaire |
407.9 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H14ClN3O3S2/c18-13-1-3-14(4-2-13)26(23,24)10-7-16(22)21-17-20-15(11-25-17)12-5-8-19-9-6-12/h1-6,8-9,11H,7,10H2,(H,20,21,22) |
Clé InChI |
MLSIIIMAQNQEOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=NC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl [4-(2-amino[1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]carbamate](/img/structure/B11935201.png)



![(3S,4R)-3-amino-1-[(2R)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid](/img/structure/B11935232.png)
![(4-methylphenyl)methyl 3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate](/img/structure/B11935233.png)

![2-[5,6-dichloro-2-(propan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B11935250.png)





![tert-butyl N-[(2S)-1-[[(4S,7S,9aS)-7-[[(1R)-6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]-8,8-dimethyl-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepin-4-yl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11935274.png)
